

# Comparative Clinical Analysis of Algestone Acetophenide in Contraceptive Formulations

Author: BenchChem Technical Support Team. Date: December 2025



A Statistical Review for Researchers and Drug Development Professionals

This guide provides a statistical analysis of comparative clinical trial data for **Algestone**Acetophenide, a synthetic progestin used in combined injectable contraceptives. Due to the limited availability of public data on **Algestone** as a standalone compound, this analysis focuses on its widely studied derivative, **Algestone** Acetophenide (dihydroxyprogesterone acetophenide or DHPA), primarily in combination with an estrogen, estradiol enanthate.[1] The objective is to offer a clear comparison of its performance and to provide detailed experimental context for researchers, scientists, and drug development professionals.

## Data Presentation: Comparative Efficacy and Tolerability

Clinical trials have primarily focused on comparing different dosages and administration regimens of the **Algestone** Acetophenide and estradiol enanthate combination. The data presented below summarizes the key findings from these studies.

### **Comparison of Two Dosages**

A multicenter, double-blind, comparative clinical trial evaluated a lower-dose formulation (90 mg DHPA / 6 mg estradiol enanthate) against a commercially available higher-dose formulation (150 mg DHPA / 10 mg estradiol enanthate).[2]



| Performance Metric                               | Lower Dose (90mg DHPA /<br>6mg E2EN) | Higher Dose (150mg DHPA / 10mg E2EN) |
|--------------------------------------------------|--------------------------------------|--------------------------------------|
| Contraceptive Failures                           | 1                                    | 2                                    |
| Primary Reason for Discontinuation               | Personal, non-medical reasons        | Personal, non-medical reasons        |
| Most Frequent Medical Reason for Discontinuation | Irregular bleeding                   | Irregular bleeding                   |

E2EN: Estradiol Enanthate

The study concluded that the lower dose formulation is at least as effective as the higher dose. [2]

### **Comparison of Two Administration Regimens**

Another study compared two different administration schedules for the 150 mg DHPA and 10 mg estradiol enanthate combination in adolescents over 12 cycles.[3]

| Performance Metric | Group 1 (Injection every 30 ± 3 days) | Group 2 (Traditional schedule: Injection 7-10 days after withdrawal bleeding) |
|--------------------|---------------------------------------|-------------------------------------------------------------------------------|
| Pregnancies        | 2                                     | 3                                                                             |

No significant difference was found between the two groups in terms of tolerability or pregnancy rates.[3]

### **Experimental Protocols**

The methodologies employed in these clinical trials are crucial for interpreting the data accurately. Below are the detailed protocols for the key comparative studies.

### **Study of Two Dosages: Experimental Protocol**



This was a comparative, double-blind, phase III clinical trial involving healthy, regularly menstruating women aged 14-38 years.

- Participants: Healthy, regularly menstruating women aged 14-38 years.
- Intervention: Participants received intramuscular injections of either 90 mg of dihydroxyprogesterone acetophenide with 6 mg of estradiol enanthate or 150 mg of dihydroxyprogesterone acetophenide with 10 mg of estradiol enanthate.
- Administration: The contraceptive combination was administered between the 7th and 10th day of each menstrual cycle for 12 consecutive cycles.
- Primary Outcome Measures: Contraceptive efficacy and acceptability.
- Data Collection: Monitoring of contraceptive failures, reasons for discontinuation, and menstrual patterns.

## Study of Two Administration Regimens: Experimental Protocol

This randomized controlled trial involved 365 adolescents.

- Participants: 365 adolescent women.
- Intervention: All participants received a monthly injectable contraceptive containing 150 mg of dihydroxyprogesterone acetophenide and 10 mg of estradiol enanthate.
- Group Allocation:
  - Group 1: Received the first injection on days 1-5 of the menstrual cycle, with subsequent injections every 30 ± 3 days.
  - Group 2: Followed the traditional schedule with the first injection between days 7 and 10 of the menstrual cycle, and subsequent injections 7-10 days after the first day of withdrawal bleeding.
- Primary Outcome Measures: Tolerability and pregnancy rates.



Check Availability & Pricing

# Mandatory Visualization Progestin Signaling Pathway

The following diagram illustrates the general signaling pathway for progestins like **Algestone** Acetophenide, which act as agonists of the progesterone receptor.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Estradiol enantate/algestone acetophenide Wikipedia [en.wikipedia.org]
- 2. Multicenter, double-blind, comparative clinical study on the efficacy and acceptability of a
  monthly injectable contraceptive combination of 150 mg dihydroxyprogesterone
  acetophenide and 10 mg estradiol enanthate compared to a monthly injectable contraceptive
  combination of 90 mg dihydroxyprogesterone acetophenide and 6 mg estradiol enanthate PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two regimens of a monthly injectable contraceptive containing dihydroxyprogesterone acetophenide and estradiol enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Clinical Analysis of Algestone
   Acetophenide in Contraceptive Formulations]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b1665699#statistical-analysis-of-comparative algestone-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com